molecular formula C8H10ClNOS B2370259 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide CAS No. 1306603-04-2

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Cat. No.: B2370259
CAS No.: 1306603-04-2
M. Wt: 203.68
InChI Key: KXPIAJPVRHFHTF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a chloroacetamide derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a chlorinated acetamide side chain. Chloroacetamides are known for their versatility as intermediates in synthesizing bioactive molecules, including anticancer agents, herbicides, and coordination ligands . The thiophene moiety in this compound may enhance its electronic properties and binding affinity in biological systems, similar to other heterocyclic acetamides .

Properties

IUPAC Name

2-chloro-N-[(3-methylthiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-6-2-3-12-7(6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPIAJPVRHFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Materials

Reagent Function Molecular Weight (g/mol) Equivalents
(3-methylthiophen-2-yl)methanamine Starting material 127.19 1.0
Chloroacetyl chloride Acylating agent 112.94 1.02
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Base 152.24 0.2
THF (Tetrahydrofuran) Solvent 72.11 -

Preparation Method Using K₂CO₃ in Chloroform

Reagents and Materials

Reagent Function Molecular Weight (g/mol) Equivalents
(3-methylthiophen-2-yl)methanamine Starting material 127.19 1.0
Chloroacetyl chloride Acylating agent 112.94 1.0
Potassium carbonate Base 138.21 1.5
Chloroform Solvent 119.38 -

Procedure

This methodology employs potassium carbonate as a base in chloroform under reflux conditions:

  • Prepare a solution of (3-methylthiophen-2-yl)methanamine (10 mmol) in chloroform (50 mL)
  • Add potassium carbonate (15 mmol) to the solution
  • Add chloroacetyl chloride (10 mmol) to the reaction mixture
  • Reflux the reaction mixture for approximately 10 hours
  • After completion, remove the solvent in vacuo
  • Stir the residue with water (100 mL) and filter
  • Wash the solid product with 5% NaHCO₃ solution and subsequently with water
  • Dry the crude product and recrystallize from an appropriate solvent

This method is particularly suitable for large-scale preparations and provides good yields of the target compound.

Preparation Method Using Triethylamine

Reagents and Materials

Reagent Function Molecular Weight (g/mol) Equivalents
(3-methylthiophen-2-yl)methanamine Starting material 127.19 1.0
Chloroacetyl chloride Acylating agent 112.94 1.0
Triethylamine Base 101.19 1.0
Ethanol or THF Solvent - -

Procedure

This approach utilizes triethylamine as the base:

  • Dissolve (3-methylthiophen-2-yl)methanamine (10 mmol) in THF (12 mL)
  • Add triethylamine (10 mmol, 0.95 mL) to the solution
  • Slowly add a solution of chloroacetyl chloride (11 mmol) in THF (10 mL) to the reaction mixture
  • Stir the reaction mixture at room temperature for 15 hours
  • Filter the reaction mixture to remove the triethylamine hydrochloride salt
  • Wash the solid product with water several times
  • Filter, dry, and recrystallize the product from a suitable solvent such as acetonitrile

This method typically yields the target compound in 58-75% yield with high purity.

Preparation Method Using Pyridine

Reagents and Materials

Reagent Function Molecular Weight (g/mol) Equivalents
(3-methylthiophen-2-yl)methanamine Starting material 127.19 1.0
Chloroacetyl chloride Acylating agent 112.94 1.0
Pyridine Base 79.10 excess
Ethyl acetate Solvent 88.11 -

Procedure

This method employs pyridine as both base and solvent:

  • Dissolve (3-methylthiophen-2-yl)methanamine in anhydrous ethyl acetate
  • Add pyridine to the solution
  • Add chloroacetyl chloride to the reaction mixture
  • Stir the reaction at room temperature for 1 hour
  • Monitor the reaction progress by TLC
  • Upon completion, quench the reaction with phosphate buffer at pH 10 and stir for 10 minutes to fully quench excess chloroacetyl chloride
  • Work up the reaction mixture and isolate the product

This procedure is noted for being fast (1 hour) and clean, with pyridine providing a cleaner impurity profile compared to other bases such as triethylamine.

Preparation of N-Methyl Derivative

For the preparation of the N-methyl derivative, 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide, the synthetic approach would start with N-methyl-1-(3-methylthiophen-2-yl)methanamine. The procedure would follow similar protocols as outlined above, but using the N-methylated amine as the starting material.

Comparative Analysis of Preparation Methods

Table below presents a comparison of the different preparation methods discussed:

Method Base Solvent Reaction Time Temperature Advantages Disadvantages
DBU Method DBU THF 3-6 hours 0°C → rt High yield (75-95%), one-pot process Requires careful temperature control
K₂CO₃ Method K₂CO₃ CHCl₃ ~10 hours Reflux Suitable for large-scale, uses mild base Longer reaction time, uses chlorinated solvent
TEA Method Triethylamine THF/Ethanol 15 hours Room temperature Mild conditions, good yield Longer reaction time
Pyridine Method Pyridine Ethyl acetate 1 hour Room temperature Fast reaction, clean product profile Uses excess pyridine which can be difficult to remove

Spectroscopic Characterization

Analytical methods for confirming the structure and purity of this compound typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on similar compounds, the expected ¹H NMR spectrum (400 MHz, CDCl₃ or DMSO-d₆) would show:

  • A singlet at approximately δ 2.2-2.3 ppm for the methyl group on the thiophene ring
  • A singlet at approximately δ 4.0-4.5 ppm for the methylene group connected to the amide nitrogen
  • A singlet at approximately δ 4.0-4.2 ppm for the chloroacetyl methylene group
  • Aromatic thiophene protons at approximately δ 6.8-7.3 ppm
  • An amide NH signal at approximately δ 7.5-8.5 ppm (for the non-N-methylated derivative)

For the N-methyl derivative, an additional singlet would be expected at approximately δ 2.8-3.2 ppm for the N-methyl group.

Infrared (IR) Spectroscopy

Key IR absorptions would typically include:

  • NH stretching (for non-N-methylated derivative): ~3300-3400 cm⁻¹
  • C=O stretching: ~1650-1680 cm⁻¹
  • C-Cl stretching: ~750-800 cm⁻¹
  • Thiophene ring vibrations: ~1400-1550 cm⁻¹

Mass Spectrometry

Mass spectrometry would show the molecular ion peak at m/z 217 (for the N-methyl derivative) or m/z 203 (for the non-methylated derivative), with characteristic fragmentation patterns reflecting the loss of the chlorine atom and cleavage of the thiophene ring.

Purification Methods

Purification of the synthesized this compound can be achieved by:

  • Recrystallization: Typically from ethanol, ethanol/DMF mixtures, or acetonitrile
  • Column Chromatography: Using silica gel with appropriate mobile phases (e.g., hexane/ethyl acetate mixtures)
  • Preparative HPLC: For achieving higher purity levels when needed

Applications

This compound serves as an important intermediate in organic synthesis, particularly for:

  • Preparation of heterocyclic compounds with potential biological activities
  • Synthesis of thiophene-containing pharmaceuticals
  • Development of agrochemicals
  • Use as a building block in combinatorial chemistry
  • Preparation of materials with specific properties

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Properties
Research indicates that compounds similar to 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide exhibit significant antimicrobial properties. For example, derivatives of acetamides have shown effectiveness against various microbial species, suggesting that this compound could be developed as an antimicrobial agent .

2. Antitumor Activity
The compound is also being investigated for its potential antitumor activity. Studies have shown that certain acetamide derivatives possess cytotoxic effects on cancer cells, indicating that this compound may serve as a lead compound for developing new anticancer drugs .

3. Enzyme Inhibition Studies
Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets, including enzymes involved in disease pathways. The results from these studies can provide insights into the mechanism of action and therapeutic potential of the compound .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial activity of acetamide derivatives, this compound was tested against several microbial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antitumor Activity Assessment

Another study focused on the antitumor properties of acetamides revealed that this compound showed promising cytotoxic activity against specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer drug candidate .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChloro group & thiophene moietyAntimicrobial, AntitumorPotential enzyme inhibitor
N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamideNitro substitution on phenyl ringAnti-inflammatoryNitro group enhances reactivity
Adamantyl carboxamidesIncorporates adamantane moietySelective enzyme inhibitorsHighly hydrophobic structure

This table illustrates how different structural features influence the biological activities of compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Applications Key Properties References
Target Compound Thiophene + acetamide 3-Methylthiophen-2-ylmethyl Medicinal intermediate Moderate lipophilicity, heterocyclic Inferred
N-(Benzothiazol-2-yl)-2-chloroacetamide (P1) Benzothiazole + acetamide Benzothiazole Anticancer agents Strong π-π interactions
Acetochlor Phenyl + alkoxy Ethoxymethyl, 2-ethyl-6-methylphenyl Herbicide High environmental persistence
2-Chloro-N-(5-chloropyridin-2-yl)acetamide Pyridine + acetamide 5-Chloropyridin-2-yl Antiproliferative Enhanced solubility
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene + acetamide 3-Cyanothiophen-2-yl Material science Electron-withdrawing cyano group

Research Findings and Implications

  • Synthetic Routes : The target compound can likely be synthesized via nucleophilic substitution of 3-methylthiophen-2-ylmethylamine with chloroacetyl chloride, analogous to methods in .
  • Biological Activity : Thiophene-containing chloroacetamides often exhibit moderate cytotoxicity, as seen in antiproliferative derivatives like Compound 15 .
  • Metabolism : Thiophene rings are metabolized via oxidative pathways, unlike phenyl-containing herbicides, which undergo hydroxylation and conjugation .
  • Crystallography : Analogous N-(thiazol-2-yl)acetamides show intermolecular hydrogen bonding, stabilizing their crystal lattices .

Biological Activity

2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is a synthetic compound belonging to the acetamide class. Its unique structure, which features a chloro substituent and a thiophene moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClNOSC_8H_{10}ClNOS, with a molecular weight of approximately 217.72 g/mol. The compound's structure includes:

  • A chloro group at the 2-position of the acetamide.
  • A methyl group on the thiophene ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing for nucleophilic substitution reactions. This characteristic enables it to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. Studies suggest that the chloroacetamide functional group can facilitate the formation of tetrahedral intermediates in biochemical reactions, which is crucial for synthesizing derivatives with enhanced biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with thiophene rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Mycobacterium tuberculosis have been reported as low as 25–50 μg/mL, indicating strong anti-tubercular activity .

Cytotoxic Activity

Compounds containing thiazole or thiophene moieties have demonstrated cytotoxic effects against cancer cell lines. For example, studies have revealed that certain thiazole derivatives exhibit IC50 values less than that of standard chemotherapeutics like doxorubicin, suggesting potential applications in cancer treatment . The presence of electron-donating groups (like methyl) at specific positions on the thiophene ring can enhance cytotoxicity.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of acetamides and evaluating their biological activities. For example, a comparative analysis was conducted on several thiazole and thiophene derivatives, revealing that structural modifications significantly impact their antimicrobial and anticancer activities .

Structure-Activity Relationship (SAR)

The SAR analysis has indicated that:

  • Substituents : The presence of electronegative groups (like Cl) is essential for enhancing antiproliferative activity.
  • Functional Groups : Methyl groups on the thiophene ring contribute positively to biological activity, increasing interactions with target proteins .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityMIC/IC50 Values
This compoundChloro group and methyl thiopheneAntimicrobial, CytotoxicMIC = 25–50 μg/mL
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamideThiazole instead of thiopheneAnti-tubercularMIC = 25–50 μg/mL
N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamideNitro substitution on phenyl ringPotential anti-inflammatoryMIC = 62.5–100 μg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide?

  • The synthesis typically involves a nucleophilic substitution reaction between chloroacetyl chloride and a thiophene-methylamine derivative. Key parameters include:

  • Temperature: 0–5°C for controlled acylation to minimize side reactions.
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency.
  • Catalysts: KI or triethylamine to accelerate substitution .
    • Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy:

  • ¹H NMR: Peaks at δ 2.3–2.5 ppm (methyl group on thiophene), δ 4.1–4.3 ppm (–CH₂–Cl), and δ 6.8–7.0 ppm (thiophene protons).
  • ¹³C NMR: Carbonyl (C=O) at ~170 ppm and thiophene carbons at 125–140 ppm.
    • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (C₉H₁₁ClNOS: 232.7 g/mol).
    • HPLC: Purity assessment using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers mitigate hazards during handling and storage?

  • Safety Protocols: Use PPE (gloves, goggles) in fume hoods due to potential skin/eye irritation.
  • Storage: Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%)?

  • Root Causes: Variability in reactant stoichiometry, trace moisture, or incomplete purification.
  • Methodological Solutions:

  • Pre-dry solvents (e.g., molecular sieves in DCM).
  • Use Schlenk techniques for moisture-sensitive steps.
  • Optimize column chromatography gradients to recover unreacted starting materials .

Q. How does the thiophene ring’s electronic structure influence regioselectivity in substitution reactions?

  • The 3-methyl-thiophene moiety directs electrophilic attacks to the C5 position due to resonance stabilization. Computational studies (DFT) show:

  • Electron Density: Higher at C5 (Mulliken charge: –0.25) vs. C4 (–0.18).
  • Reactivity: Confirmed via bromination and nitration experiments yielding >80% C5-substituted products .

Q. What in silico approaches predict this compound’s biological activity?

  • Molecular Docking: Target enzymes like cyclooxygenase-2 (COX-2) or kinase inhibitors.

  • Key Interactions: Thiophene’s sulfur forms van der Waals contacts; chloroacetamide binds catalytic lysine residues.
    • MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG < –8 kcal/mol suggests strong affinity) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modifiable Sites:

Position Modification Impact
Thiophene C3Replace methyl with CF₃Enhanced metabolic stability
Acetamide ClSubstitute with F or BrAltered electrophilicity
  • Biological Data: Analogues with electron-withdrawing groups show improved IC₅₀ values (e.g., 2.1 µM vs. COX-2 vs. 5.3 µM for parent compound) .

Methodological Recommendations

  • Reaction Optimization: Use design-of-experiments (DoE) to map parameter interactions.
  • Data Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC).
  • Computational Workflow: Combine docking (AutoDock Vina) with MD (GROMACS) for robust activity prediction .

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